1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(2,4-dichlorophenoxy)propan-1-one
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O4S/c1-12(27-15-4-3-13(18)9-14(15)19)17(24)22-5-2-6-23(8-7-22)28(25,26)16-10-20-11-21-16/h3-4,9-12H,2,5-8H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAUETMWBPFTPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)S(=O)(=O)C2=CN=CN2)OC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(2,4-dichlorophenoxy)propan-1-one is a complex organic molecule that exhibits significant potential in various biological applications. Its unique structural features, including an imidazole moiety, a diazepane ring, and a dichlorophenoxy group, suggest a broad spectrum of biological activities. This article will explore the biological activity of this compound, supported by relevant data tables and research findings.
Structural Characteristics
The molecular formula of the compound is , and it has a molecular weight of approximately 392.45 g/mol. The structural components contribute to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several functional groups present in its structure:
- Imidazole Ring : Known for its role in enzyme inhibition and receptor modulation.
- Diazepane Ring : Potentially interacts with protein targets, altering their function.
- Sulfonyl Group : Enhances chemical reactivity and facilitates hydrogen bonding.
These groups allow the compound to engage with various biological pathways, potentially leading to therapeutic effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
Antimicrobial Activity
Studies have shown that imidazole derivatives possess significant antimicrobial properties. For instance:
- Case Study : A series of 1H-imidazole derivatives demonstrated potent antifungal activity against Candida species (Wang et al.) .
Anticancer Properties
The compound's structure suggests potential anticancer activity:
- Research Findings : Imidazole-based compounds have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .
GABA-A Receptor Modulation
The imidazole moiety may allow for modulation of the GABA-A receptor:
- Mechanism : Compounds that interact with the α1/γ2 interface of GABA-A receptors have shown promise as positive allosteric modulators (PAMs), which could help in treating neurological disorders .
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, which differentiates it from related molecules. Below is a detailed comparison with three structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Sulfonamide vs. This could improve solubility or target-binding specificity .
Diazepane Ring vs. Rigid Backbones: The 1,4-diazepane ring introduces conformational flexibility absent in rigid backbones like diclofop-methyl’s phenoxypropanoate. This flexibility may allow adaptation to diverse enzyme active sites but could reduce metabolic stability .
Dichlorophenoxy Substituent: While all compounds share the 2,4-dichlorophenoxy group, its linkage to a propan-1-one (target) versus propanoic acid (dichlorprop) alters electronic effects.
Imidazole vs. Imidazolone :
- The target’s 1H-imidazole differs from imazamethabenz-methyl’s imidazolone (a partially saturated imidazole). Imidazolones are more electrophilic, which may enhance reactivity with biological targets like acetolactate synthase (ALS) .
Computational Insights (Speculative):
For example:
- The sulfonamide group in the target may delocalize electron density across the imidazole ring, altering its nucleophilicity compared to non-sulfonylated imidazoles .
- Topological analysis of the diazepane ring might reveal weaker electron density at nitrogen atoms versus smaller heterocycles (e.g., piperidine), affecting hydrogen-bonding interactions .
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound?
Answer:
The synthesis involves multi-step organic reactions, prioritizing sulfonylation of the diazepane core. Key steps include:
- Sulfonylation : Reacting the diazepane intermediate with 1H-imidazole-4-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to install the sulfonyl group .
- Coupling with 2,4-dichlorophenoxypropan-1-one : Use nucleophilic substitution or Mitsunobu reaction conditions (e.g., DIAD, triphenylphosphine) to attach the dichlorophenoxy moiety .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) for high purity .
Basic: Which spectroscopic and analytical methods are critical for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., imidazole NH at δ 12–13 ppm, diazepane CH₂ groups at δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the sulfonyl group relative to the diazepane ring .
- FT-IR : Validate sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) functionalities .
Advanced: How can researchers optimize reaction yields during sulfonylation?
Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance sulfonyl group transfer .
- Temperature Control : Maintain low temperatures (0–5°C) to minimize side reactions (e.g., sulfonate hydrolysis) .
- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., molar ratios, reaction time) and identify optimal conditions .
Advanced: How to address discrepancies in reported biological activity data?
Answer:
- Assay Standardization : Compare bioactivity across studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Structure-Activity Relationship (SAR) Analysis : Contrast with analogs (Table 1) to isolate effects of substituents like the dichlorophenoxy group .
| Analog | Modification | Activity (IC₅₀) |
|---|---|---|
| Target Compound | 2,4-Dichlorophenoxy | 1.2 µM (Cancer) |
| 4-(1H-Imidazol-1-yl)benzoic acid | Benzoic acid substituent | 8.5 µM (MAO-B) |
| (E)-3-[4-(Imidazol-1-yl)phenyl] | Phenylpropenone backbone | 5.7 µM (Anticancer) |
- Statistical Validation : Use ANOVA to assess variability between biological replicates and adjust for batch effects .
Advanced: What methodologies assess environmental fate and ecotoxicology?
Answer:
- Environmental Persistence :
- Hydrolysis Studies : Incubate compound in buffered solutions (pH 4–9) at 25°C; monitor degradation via LC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) and quantify breakdown products .
- Biotic Transformation :
- Microbial Degradation : Use soil microcosms to assess biodegradation rates under aerobic/anaerobic conditions .
- Ecotoxicology :
- Daphnia magna Acute Toxicity : 48-hour LC₅₀ testing in OECD-compliant protocols .
- QSAR Modeling : Predict bioaccumulation potential using logP and molecular weight parameters .
Advanced: How to design experiments for evaluating kinase inhibition mechanisms?
Answer:
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using radioactive ATP-binding assays .
- Binding Mode Analysis : Perform molecular docking (e.g., AutoDock Vina) with X-ray crystal structures of kinase domains to identify key interactions (e.g., hydrogen bonds with imidazole NH) .
- Cellular Validation : Use siRNA knockdown of target kinases in cancer cells to confirm on-target effects .
Advanced: How can contradictory solubility data be resolved?
Answer:
- Solvent Systems : Test solubility in DMSO (polar aprotic), ethanol (protic), and PBS (aqueous) to identify polarity-dependent trends .
- Thermodynamic Analysis : Calculate solubility parameters (Hansen solubility parameters) and compare with experimental values .
- Polymorph Screening : Use differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms affecting solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
